2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE
Description
2-(1,2,4-Triazol-4-yl)benzonitrile is a heterocyclic aromatic compound featuring a 1,2,4-triazole ring directly attached to the ortho position of a benzonitrile moiety. The 1,2,4-triazole scaffold is a planar five-membered ring with a 6π aromatic system, contributing to its stability and diverse reactivity . This compound’s structural uniqueness lies in the ortho-substituted triazole, which introduces steric and electronic effects that influence its physicochemical and biological properties.
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H |
InChI Key |
HETMGRVRXBYCOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring or the cyanobenzene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the benzene ring .
Scientific Research Applications
Medicinal Chemistry
Antifungal and Anticancer Properties
The compound is recognized for its potential as a lead compound in drug discovery, particularly for antifungal and anticancer agents. Research indicates that derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer effects. For instance:
- Antifungal Activity : 1,2,4-triazole derivatives have been shown to possess significant antifungal properties against various fungal strains. A study highlighted that certain triazole derivatives displayed enhanced activity compared to standard antifungals like azoles .
- Anticancer Activity : The compound's structural features allow it to act as an aromatase inhibitor, which is crucial in the treatment of hormone-dependent breast cancer. Specifically, the derivative 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is noted for its effectiveness in inhibiting estrogen biosynthesis .
Agriculture
Fungicides
The antifungal properties of 2-(1,2,4-triazol-4-yl)benzonitrile make it a valuable candidate in agricultural applications. Its efficacy as a fungicide has been demonstrated in various studies:
- Field Studies : Research has indicated that triazole compounds can significantly reduce fungal infections in crops. For example, a series of studies have shown that these compounds can effectively inhibit the growth of pathogenic fungi such as Fusarium and Aspergillus species at low concentrations .
Materials Science
Polymer Development
The incorporation of triazole groups into polymer matrices has been explored to enhance material properties. The unique chemical structure of this compound allows for improved thermal stability and mechanical strength in polymer composites.
- Research Findings : Studies have demonstrated that polymers containing triazole units exhibit better resistance to thermal degradation when compared to their non-triazole counterparts. This makes them suitable for applications in high-performance materials.
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of various 1,2,4-triazole derivatives against Candida species. The results showed that specific modifications to the triazole ring significantly enhanced antifungal activity, with some compounds exhibiting minimum inhibitory concentrations lower than those of existing antifungal drugs .
Case Study 2: Aromatase Inhibition
In clinical trials assessing the effectiveness of aromatase inhibitors in postmenopausal women with breast cancer, compounds derived from this compound demonstrated substantial reductions in estrogen levels. This led to improved outcomes in hormone-sensitive breast cancer treatment protocols .
Mechanism of Action
The mechanism of action of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as casein kinase 2 (CSNK2), which plays a crucial role in viral replication . The triazole ring forms key hydrogen bonds with amino acid residues in the enzyme’s active site, thereby inhibiting its activity and preventing viral replication.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Q & A
Basic: What are the standard synthetic routes for 2-(1,2,4-triazol-4-yl)benzonitrile, and how are reaction conditions optimized?
A common method involves nucleophilic substitution or cyclization reactions. For example, triazole rings can be synthesized via condensation of hydrazine derivatives with nitriles or via cycloaddition reactions. In one protocol, substituted benzaldehydes are refluxed with triazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization includes varying reaction time, temperature (e.g., 80–100°C), and stoichiometry of reactants. Characterization via NMR and FT-IR confirms structural integrity, while X-ray crystallography (using SHELX ) validates stereochemistry.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm proton environments and nitrile/triazole group positions.
- FT-IR : Identifies functional groups (e.g., C≡N stretch ~2220 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .
- Single-crystal X-ray diffraction (SC-XRD) : Resolves 3D molecular packing and bond angles. Software like SHELXL or WinGX refines crystallographic data, with R-factors <5% indicating high precision.
Advanced: How can density functional theory (DFT) complement experimental data for electronic structure analysis?
DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These are validated against experimental UV-Vis spectra (λmax for π→π* transitions) and IR vibrational modes . Discrepancies >5% in bond lengths or angles may suggest crystal packing effects or solvent interactions.
Advanced: What strategies are used to analyze biological activity, and how are structure-activity relationships (SAR) derived?
- In vitro assays : Antimicrobial activity is tested via MIC (minimum inhibitory concentration) against bacterial/fungal strains. Cytotoxicity is assessed using MTT assays on cell lines.
- SAR studies : Substituents on the triazole or benzene ring are systematically modified. For example, electron-withdrawing groups (e.g., -NO₂) enhance chemosensing for metal ions (e.g., Cu²⁺) via fluorescence quenching . Statistical models (e.g., Hansch analysis) correlate logP values with bioactivity .
Advanced: How are crystallographic refinement challenges addressed for triazole-containing compounds?
Triazole rings often exhibit disorder due to rotational flexibility. Strategies include:
- Twinned data refinement : SHELXL handles twinning via HKLF5 format .
- Thermal ellipsoid analysis : High displacement parameters (U>0.1 Ų) suggest dynamic disorder, resolved by partitioning occupancy or applying restraints.
- Hydrogen bonding networks : Maps generated via Mercury software reveal intermolecular interactions stabilizing the lattice .
Advanced: How is the compound’s stability validated under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic/basic (pH 1–13), oxidative (H₂O₂), and thermal (40–80°C) conditions.
- HPLC monitoring : Quantifies degradation products using validated methods (e.g., retention time ±2% RSD, LOD ≤0.1 µg/mL) .
- Kinetic modeling : Arrhenius plots predict shelf life, with activation energy (Ea) calculated from degradation rates .
Basic: What analytical methods are validated for quantifying trace impurities in this compound?
Spectrophotometric methods (UV-Vis at λmax ~270 nm) are validated per ICH guidelines, ensuring linearity (R² >0.995), precision (%RSD <2%), and accuracy (recovery 98–102%) . LC-MS/MS detects sub-ppm impurities using MRM transitions, with ion suppression minimized via mobile phase optimization (e.g., 0.1% formic acid in acetonitrile/water) .
Advanced: How does the compound act as a chemosensor for metal ions, and what mechanistic insights exist?
The nitrile and triazole groups act as binding sites. For example, Cu²⁺ induces fluorescence quenching via photoinduced electron transfer (PET). Selectivity is confirmed via competitive binding assays with EDTA. Detection limits (e.g., 10⁻⁷ M for Fe³⁺) are calculated using Stern-Volmer plots .
Advanced: What computational tools predict pharmacokinetic properties for this compound?
- ADMET prediction : Software like SwissADME estimates bioavailability (%F >30%), blood-brain barrier penetration (logBB), and CYP450 interactions.
- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., fungal CYP51 for antifungal activity), with binding energies ≤-7 kcal/mol indicating high affinity .
Basic: How are synthetic byproducts or isomers characterized and resolved?
- Chromatographic separation : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate isomers.
- Mass spectrometry : HR-MS (ESI+) confirms molecular ions (e.g., [M+H]⁺ m/z 211.0722) and fragments (e.g., loss of -CN group).
- Dynamic NMR : Low-temperature (e.g., -40°C) experiments resolve rotational isomers by slowing ring flipping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
